molecular formula C10H15Cl2N3 B1469827 2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride CAS No. 1365836-45-8

2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride

Cat. No.: B1469827
CAS No.: 1365836-45-8
M. Wt: 248.15 g/mol
InChI Key: MRECGIXTYOTDCM-UHFFFAOYSA-N
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Description

The compound “2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride” is a chemical compound with the linear formula C9H11N3.2ClH . Imidazo[1,2-a]pyridine derivatives, such as this compound, have been shown to possess a broad range of biological activity .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . For instance, 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides reacted with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine .


Molecular Structure Analysis

The structures of imidazo[1,2-a]pyridine derivatives have been confirmed by 1H and 13C NMR and mass spectral analysis .


Chemical Reactions Analysis

2-Methylimidazo[1,2-a]pyridine further reacted with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The structure of these trihalides was confirmed by X-ray structural analysis .

Scientific Research Applications

Molecular Design and Pharmacological Evaluation

A novel series of benzimidazole derivatives containing a substituted pyrid-2-yl moiety, similar in structure to 2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride, have been synthesized and evaluated for their pharmacological properties. These compounds, particularly 2-methyl-N-((3,4-dimethoxypyridin-2-yl)methyl)-1H-benzimidazol-5-amine and its derivatives, demonstrated significant anti-inflammatory activities without the gastric side effects commonly associated with such pharmacological agents. Their performance was comparable to traditional anti-inflammatory drugs like diclofenac, but with added anti-ulcerogenic properties, similar to omeprazole, indicating potential for dual therapeutic action in inflammation and gastric ulcer prevention (El-Nezhawy et al., 2013).

Serotonin Receptor Antagonism

Research into 1,2-dihydro-1-[(5-methyl-1-imidazol-4-yl)methyl]-2-oxopyridine derivatives, structurally related to this compound, has identified potent 5-HT3 receptor antagonists. These compounds were designed to incorporate a basic nitrogen, a linking group for hydrogen bonding, and an aromatic moiety within a planar structure. The synthesis and pharmacological evaluation revealed that specific derivatives exhibit significant activity in inhibiting the Bezold-Jarisch reflex in rats, with potential applications in preventing cisplatin-induced emesis in dogs and ferrets. This highlights their promise in the development of new antiemetic therapies (Matsui et al., 1992).

Conformationally Restricted Fused Imidazole Derivatives

A series of conformationally restricted fused imidazole derivatives, including structures similar to this compound, have been synthesized and evaluated for their potential as 5-hydroxytryptamine (5-HT3) receptor antagonists. These compounds, particularly N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-benzimidazole-5-carboxamide, displayed significant potency in both in vitro and in vivo assays, suggesting their utility in treating conditions such as irritable bowel syndrome and chemotherapy-associated nausea and vomiting. The structure-activity relationship (SAR) studies of these derivatives provide valuable insights into the design of more effective 5-HT3 receptor antagonists (Ohta et al., 1996).

Future Directions

The antimicrobial action of similar compounds has been explored . For instance, 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide showed antimicrobial properties against Staphylococcus aureus . This points to the possibilities for further antibacterial activity studies with similar compounds .

Biochemical Analysis

Biochemical Properties

2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, compounds in the imidazo[1,2-a]pyridine family have been shown to act as cyclin-dependent kinase inhibitors, calcium channel blockers, and GABA receptor modulators . These interactions are crucial for regulating cell cycle progression, calcium signaling, and neurotransmission, respectively.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, imidazo[1,2-a]pyridine derivatives have been reported to exhibit potent activity against cancer cell lines such as MCF-7 and HeLa . This suggests that this compound may affect cell proliferation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, imidazo[1,2-a]pyridine compounds have been shown to inhibit the activity of cyclin-dependent kinases, which are essential for cell cycle regulation . This inhibition can result in cell cycle arrest and apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. For example, imidazo[1,2-a]pyridine derivatives have shown dose-dependent anticancer activity, with higher doses resulting in increased cytotoxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, imidazo[1,2-a]pyridine compounds have been shown to affect the activity of enzymes involved in nucleotide synthesis and energy metabolism . These interactions can influence cellular energy balance and biosynthetic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, imidazo[1,2-a]pyridine derivatives have been reported to interact with membrane transporters, facilitating their uptake and distribution within cells .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, imidazo[1,2-a]pyridine compounds have been shown to localize in the nucleus, where they can interact with DNA and nuclear proteins . This localization is essential for their role in regulating gene expression and cell cycle progression.

Properties

IUPAC Name

2-(5-methylimidazo[1,2-a]pyridin-2-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3.2ClH/c1-8-3-2-4-10-12-9(5-6-11)7-13(8)10;;/h2-4,7H,5-6,11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRECGIXTYOTDCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=CN12)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride
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2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride
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2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride
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2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride

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